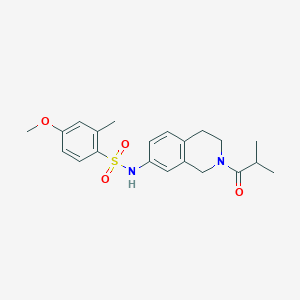

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-10-9-16-5-6-18(12-17(16)13-23)22-28(25,26)20-8-7-19(27-4)11-15(20)3/h5-8,11-12,14,22H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVONGLIZPDRYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It has potential biological activity, making it useful in studying biochemical pathways and interactions.

Medicine: Its structural features suggest potential therapeutic applications, such as in drug design and development.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and spectral differences between the target compound and related sulfonamide derivatives discussed in the literature:

Key Observations:

Structural Diversity: The target compound’s tetrahydroisoquinoline core distinguishes it from triazole- or pyrimidinyl-based analogs. This core may confer enhanced rigidity compared to the flexible triazole-thiones . Substituents like 4-methoxy and 2-methyl on the benzenesulfonamide moiety likely modulate electronic properties and lipophilicity, contrasting with halogenated (Cl, Br) or thiazolyl groups in analogs .

Synthetic Pathways: Triazole-thiones ([7–9]) rely on hydrazide-isothiocyanate cyclization, while the pyrimidinyl-thiazolyl compound employs sulfathiazole derivatization . The target compound’s synthesis may involve analogous sulfonylation steps but with tetrahydroisoquinoline precursors.

Spectral Confirmation :

- The absence of C=O IR bands in triazole-thiones ([7–9]) confirms cyclization, whereas the target compound’s isobutyryl group would exhibit distinct carbonyl stretching (~1660–1680 cm⁻¹) .

- Thione tautomers ([7–9]) lack S-H IR bands (~2500–2600 cm⁻¹), a feature critical for distinguishing them from thiol forms .

Research Implications and Limitations

However, the lack of halogen substituents on the target compound may reduce electrophilic reactivity compared to chlorine/bromine-containing analogs . Further studies are needed to explore its synthetic optimization and biological profiling.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The sulfonamide functional group is significant in medicinal chemistry, often associated with antibacterial properties by inhibiting bacterial folic acid synthesis. The presence of the methoxy and isobutyryl substituents enhances its pharmacological potential.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 955720-67-9 |

Antibacterial Activity

The sulfonamide group in this compound is known to exhibit significant antibacterial activity. Studies have shown that compounds containing sulfonamide groups can effectively inhibit the growth of various bacterial strains by targeting enzymes involved in folate metabolism.

Neuroprotective Effects

Research indicates that the tetrahydroisoquinoline structure may confer neuroprotective properties. Compounds with this framework have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in bacterial growth and neuronal survival. This interaction may lead to the inhibition of bacterial proliferation or the protection of neuronal cells from apoptosis.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that this compound exhibited comparable activity to established antibiotics, suggesting its potential as a new therapeutic agent.

Neuroprotective Study

In vitro studies using neuronal cell lines demonstrated that this compound could significantly reduce oxidative stress markers and apoptosis rates compared to untreated controls. These findings support its potential application in neuroprotection and warrant further exploration in vivo.

Q & A

Q. What are the critical steps in synthesizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

- Acylation of the tetrahydroisoquinoline core using isobutyryl chloride under anhydrous conditions.

- Sulfonamide coupling between the activated tetrahydroisoquinoline intermediate and 4-methoxy-2-methylbenzenesulfonyl chloride, often requiring a base like triethylamine to deprotonate the amine group .

- Purification via HPLC or column chromatography to isolate the product from byproducts. Purity is validated using NMR (for structural confirmation) and LC-MS (to assess mass integrity) .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

Q. What preliminary biological screening approaches are recommended for this compound?

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases, given the sulfonamide group’s affinity for enzyme active sites.

- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity.

- Receptor binding studies using radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Employ statistical design of experiments (DoE) to systematically vary parameters:

- Solvent polarity (e.g., dichloromethane vs. DMF) to influence reaction kinetics.

- Temperature gradients (e.g., 0°C for acylation vs. room temperature for sulfonylation).

- Catalyst screening (e.g., DMAP for acylations) .

For example, a Central Composite Design (CCD) can identify interactions between variables and optimize yield while minimizing resource use .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.

- Metabolite identification using LC-HRMS to detect active/inactive derivatives.

- Tissue distribution studies (e.g., radiolabeled compound tracking) to correlate exposure with efficacy .

Q. What strategies enhance selectivity for target vs. off-target interactions?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the isobutyryl group or sulfonamide substituents.

- Molecular docking simulations to predict binding modes and guide rational design.

- Functional group masking : Introduce prodrug moieties (e.g., ester-protected sulfonamides) to reduce off-target binding .

Q. How can computational methods streamline reaction pathway discovery?

- Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways.

- Machine learning algorithms trained on reaction databases to predict optimal solvents/catalysts.

- In silico retrosynthesis tools (e.g., ICSynth) to propose novel routes .

Q. What methodologies address challenges in characterizing reactive intermediates?

- Low-temperature NMR (−40°C to −80°C) to stabilize transient species.

- Trapping experiments with nucleophiles (e.g., methanol) to isolate intermediates.

- In situ IR spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.